Bicalutamide-d4

描述

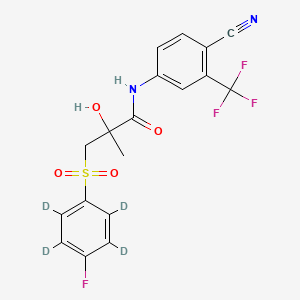

Structure

3D Structure

属性

IUPAC Name |

N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/i3D,4D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPYSCBVHEWIU-ZDPIWEEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F4N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80678685 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185035-71-5 | |

| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-[4-fluoro(~2~H_4_)benzene-1-sulfonyl]-2-hydroxy-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80678685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Bicalutamide-d4: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the chemical properties, structure, and application of Bicalutamide-d4. This deuterated analog of the non-steroidal antiandrogen, Bicalutamide, serves as a critical internal standard for its quantification in biological matrices.

Core Chemical Properties and Structure

Bicalutamide-d4 is structurally identical to Bicalutamide, with the exception of four deuterium atoms on the fluorophenyl ring. This isotopic labeling provides a distinct mass signature for mass spectrometry-based detection without significantly altering its chemical behavior.

| Property | Data |

| Chemical Name | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d4)sulfonyl]-2-hydroxy-2-methyl-propanamide[1] |

| Synonyms | N-[4-Cyano-3-trifluoromethyl)phenyl]- 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropanamide-d4; ICI-176334-d4; Casodex-d4[2][3] |

| Molecular Formula | C₁₈H₁₀D₄F₄N₂O₄S[1][3] |

| Molecular Weight | 434.4 g/mol [1][3][4] |

| CAS Number | 1185035-71-5[1][2][3] |

| Physical State | Solid[1][5] |

| Purity | ≥95%[3], ≥99% deuterated forms (d₁-d₄)[1] |

| Solubility | Soluble in DMSO and Methanol[1] |

| SMILES | [2H]C1=C(C(=C(C(=C1F)[2H])[2H])S(=O)(=O)CC(C)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O)[2H][2] |

| InChI Key | LKJPYSCBVHEWIU-ZDPIWEEJSA-N[1][2] |

Mechanism of Action: Androgen Receptor Antagonism

Bicalutamide, and by extension its deuterated form, functions as a pure, non-steroidal androgen receptor (AR) antagonist.[1][6] It competitively binds to the AR, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).[7][8] This blockade inhibits the translocation of the receptor to the nucleus, thereby preventing the activation of androgen-responsive genes that are crucial for prostate cell proliferation and survival. This mechanism is fundamental to its therapeutic use in treating prostate cancer.[6]

Experimental Protocols

Use as an Internal Standard for Quantification

Bicalutamide-d4 is primarily intended for use as an internal standard for the quantification of bicalutamide in biological samples by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Objective: To accurately quantify the concentration of Bicalutamide in a biological matrix (e.g., plasma, serum).

Methodology:

-

Sample Preparation: A known amount of Bicalutamide-d4 solution is spiked into the biological sample containing the unknown quantity of Bicalutamide.

-

Extraction: The Bicalutamide and Bicalutamide-d4 are extracted from the biological matrix using an appropriate solvent (e.g., through liquid-liquid extraction or solid-phase extraction).

-

Analysis by LC-MS/MS:

-

The extracted sample is injected into an LC system coupled to a tandem mass spectrometer (MS/MS).

-

The two compounds are separated chromatographically.

-

The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both Bicalutamide and Bicalutamide-d4 (Multiple Reaction Monitoring - MRM).

-

-

Quantification: The ratio of the peak area of Bicalutamide to the peak area of Bicalutamide-d4 is calculated. This ratio is then used to determine the concentration of Bicalutamide in the original sample by comparing it to a standard curve prepared with known concentrations of Bicalutamide and a constant concentration of Bicalutamide-d4.

Synthesis Outline

The synthesis of Bicalutamide-d4 follows established routes for Bicalutamide, utilizing a deuterated starting material. A common industrial synthesis involves the reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride, followed by epoxidation. The resulting epoxide ring is then opened by a deuterated fluorothiophenol, and a subsequent oxidation step yields the final product.[9]

Key Steps:

-

Amide Formation: Reaction of 3-Trifluoromethyl-4-cyanoaniline with methacryloyl chloride.

-

Epoxidation: Formation of an epoxide from the acrylamide intermediate.

-

Thioether Formation: Ring-opening of the epoxide with 4-fluoro-d4-thiophenol.

-

Oxidation: Oxidation of the resulting thioether to a sulfone to yield Bicalutamide-d4.

Detailed synthetic procedures for analogous non-deuterated compounds can be found in the literature, providing a template for this synthesis.[9][10] It's important to note that reaction conditions may require optimization for the deuterated analog.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Bicalutamide-d4 | C18H14F4N2O4S | CID 49849567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (R)-Bicalutamide-d4 | C18H14F4N2O4S | CID 46780799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Bicalutamide - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 9. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]

- 10. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Bicalutamide-d4 (CAS RN: 1185035-71-5): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of Bicalutamide-d4, a deuterated analog of the non-steroidal antiandrogen, Bicalutamide. This guide covers its physicochemical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols for its synthesis and use as an internal standard in bioanalytical methods.

Core Compound Data

Bicalutamide-d4 is a stable, isotopically labeled form of Bicalutamide, where four hydrogen atoms on the 4-fluorophenyl ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based quantification of Bicalutamide in biological samples, as it is chemically identical to the parent drug but has a distinct molecular weight.

Physicochemical Properties

The key physicochemical properties of Bicalutamide-d4 are summarized in the table below.

| Property | Value |

| CAS Number | 1185035-71-5 |

| Molecular Formula | C₁₈H₁₀D₄F₄N₂O₄S |

| Molecular Weight | 434.4 g/mol |

| Synonyms | N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl-2,3,5,6-d₄)sulfonyl]-2-hydroxy-2-methyl-propanamide, Casodex-d4, ICI-176334-d4 |

| Appearance | Solid |

| Purity | ≥95% |

| Solubility | Soluble in DMSO and Methanol. |

Pharmacokinetics of Bicalutamide (Unlabeled)

While specific pharmacokinetic data for Bicalutamide-d4 is not extensively published due to its primary use as an internal standard, the pharmacokinetic profile of unlabeled Bicalutamide provides a crucial reference.

| Parameter | Value |

| Bioavailability | Well-absorbed, absolute bioavailability unknown |

| Protein Binding | ~96% |

| Metabolism | Hepatic, primarily via oxidation and glucuronidation (CYP3A4 is involved in the oxidation of the active (R)-enantiomer) |

| Elimination Half-life | Approximately 5.8 days after a single dose, and 7-10 days with continuous administration |

| Excretion | Primarily in urine and feces as metabolites |

Mechanism of Action and Signaling Pathways

Bicalutamide is a non-steroidal antiandrogen that acts as a competitive antagonist of the androgen receptor (AR). By binding to the AR, it prevents the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting their downstream signaling effects.

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway and the inhibitory action of Bicalutamide are depicted below. Under normal conditions, androgen binding to the AR in the cytoplasm leads to its translocation to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes involved in prostate cell growth and survival. Bicalutamide competitively binds to the AR, preventing this cascade.

Signaling Pathways in Bicalutamide Resistance

The development of resistance to Bicalutamide is a significant clinical challenge. Several signaling pathways have been implicated in this process, often leading to the reactivation of androgen receptor signaling or bypassing the need for it.

One key mechanism of resistance involves the activation of the Estrogen Receptor α (ERα)-Nuclear Factor E2-related factor 2 (NRF2) signaling axis.[1] This pathway can promote the expression of genes associated with bicalutamide resistance.

Experimental Protocols

Synthesis of Bicalutamide-d4

Step 1: Deuteration of 4-Fluorothiophenol

The first step involves the deuteration of the aromatic ring of 4-fluorothiophenol. This can be achieved via a catalytic hydrogen-deuterium exchange reaction.

-

Reactants: 4-Fluorothiophenol, Deuterium oxide (D₂O) as the deuterium source, and a platinum-on-carbon (Pt/C) catalyst.

-

Procedure:

-

In a sealed reaction vessel, dissolve 4-fluorothiophenol in an appropriate solvent.

-

Add a catalytic amount of 5% Pt/C.

-

Introduce a significant excess of D₂O to the reaction mixture.

-

The reaction is carried out under a hydrogen atmosphere (catalytic amount) and heated to facilitate the exchange.

-

The reaction progress is monitored by ¹H NMR spectroscopy until the aromatic protons are replaced by deuterium.

-

Upon completion, the catalyst is filtered off, and the deuterated product, 4-fluorothiophenol-d₄, is isolated and purified.

-

Step 2: Synthesis of Bicalutamide-d4

The synthesis of Bicalutamide typically involves the reaction of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide with a thiophenol derivative, followed by oxidation.

-

Reactants: N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, 4-fluorothiophenol-d₄ (from Step 1), a suitable base (e.g., sodium hydride), and an oxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA).

-

Procedure:

-

In an anhydrous aprotic solvent (e.g., THF), 4-fluorothiophenol-d₄ is deprotonated with a base like sodium hydride at 0°C to form the corresponding thiolate.

-

N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, dissolved in the same solvent, is added dropwise to the thiolate solution.

-

The reaction mixture is stirred at room temperature until the epoxide ring-opening is complete, forming the sulfide intermediate.

-

The reaction is quenched, and the sulfide intermediate is isolated and purified.

-

The purified sulfide is then dissolved in a suitable solvent (e.g., dichloromethane) and treated with an oxidizing agent like m-CPBA to convert the sulfide to a sulfone.

-

The final product, Bicalutamide-d4, is purified by chromatography.

-

Quantification of Bicalutamide in Plasma using Bicalutamide-d4 as an Internal Standard by LC-MS/MS

This protocol describes a general method for the quantification of Bicalutamide in human plasma using Bicalutamide-d4 as an internal standard (IS).

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add a known concentration of Bicalutamide-d4 (IS) solution.

-

Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

-

Vortex mix for 1 minute to precipitate the plasma proteins.

-

Centrifuge at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography Conditions

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Gradient | A suitable gradient to achieve good separation |

| Flow Rate | 0.3 - 0.5 mL/min |

| Injection Volume | 5 - 10 µL |

3. Mass Spectrometry Conditions

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Bicalutamide) | e.g., m/z 429.1 → 255.1 |

| MRM Transition (Bicalutamide-d4) | e.g., m/z 433.1 → 255.1 |

| Ion Source Temperature | Optimized for the instrument |

| Collision Energy | Optimized for each transition |

4. Quantification

-

A calibration curve is constructed by plotting the peak area ratio of Bicalutamide to Bicalutamide-d4 against the concentration of Bicalutamide standards.

-

The concentration of Bicalutamide in the unknown samples is then determined from this calibration curve.

Conclusion

Bicalutamide-d4 is an essential tool for the accurate quantification of Bicalutamide in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays allows for precise and reliable measurements of drug concentrations, which is critical for pharmacokinetic and drug metabolism studies. Understanding the mechanism of action of Bicalutamide and the signaling pathways involved in resistance is crucial for the development of new therapeutic strategies for prostate cancer. The experimental protocols provided in this guide offer a framework for the synthesis and application of this important research compound.

References

Bicalutamide-d4: A Technical Guide to its Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the data and methodologies presented in a typical Certificate of Analysis (CoA) for Bicalutamide-d4. This deuterated analog of Bicalutamide serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification of the active pharmaceutical ingredient. This document will delve into the analytical techniques used to confirm its identity, purity, and isotopic enrichment, providing detailed experimental protocols and visual representations of key processes.

Quantitative Data Summary

A Certificate of Analysis for Bicalutamide-d4 provides critical data on its chemical and physical properties. The following tables summarize the typical quantitative information found, compiled from various sources.

Table 1: General Properties of Bicalutamide-d4

| Property | Value | Source |

| CAS Number | 1185035-71-5 | [1] |

| Molecular Formula | C₁₈H₁₀D₄F₄N₂O₄S | [1] |

| Molecular Weight | 434.40 g/mol | [1] |

| Appearance | A solid | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

Table 2: Purity and Isotopic Enrichment

| Parameter | Specification | Source |

| Purity (by HPLC) | ≥95% | [1] |

| Deuterated Forms | ≥99% (d₁-d₄) | [2] |

Experimental Protocols

The characterization of Bicalutamide-d4 relies on several key analytical techniques. The following sections detail the methodologies for these experiments.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a fundamental technique for determining the purity of Bicalutamide-d4 and separating it from potential impurities.

Methodology:

A validated Reverse Phase High-Performance Liquid Chromatographic (RP-HPLC) method is employed for the estimation of Bicalutamide in bulk and pharmaceutical dosage forms.[3]

-

Instrumentation: An HPLC system equipped with a UV-Vis or PDA detector is used.

-

Column: A common choice is a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., potassium dihydrogen phosphate, pH adjusted to 2.8) and acetonitrile in a specific ratio (e.g., 50:50 v/v).[4][5]

-

Detection Wavelength: Detection is typically performed at 270 nm.[4]

-

Sample Preparation: A stock solution of Bicalutamide-d4 is prepared by dissolving a known amount in a suitable solvent like methanol or a mixture of methanol and acetonitrile.[5] This stock solution is then further diluted with the mobile phase to achieve a desired concentration for injection.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of Bicalutamide-d4 and its isotopic labeling pattern. Bicalutamide-d4 is frequently used as an internal standard for the quantification of Bicalutamide by GC- or LC-MS.[2]

Methodology (LC-MS/MS):

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) is typically used.

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode can be employed.

-

Mass Transitions: For quantification of Bicalutamide using Bicalutamide-d4 as an internal standard, specific multiple reaction monitoring (MRM) transitions are monitored. For Bicalutamide, a common transition is m/z 429.2 → 255.0.[6]

-

Sample Preparation: Plasma or other biological samples are typically subjected to protein precipitation followed by chromatographic separation before introduction into the mass spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides detailed information about the molecular structure of Bicalutamide-d4, confirming the positions of the deuterium atoms.

Methodology:

-

Instrumentation: A high-resolution NMR spectrometer is used.

-

Solvents: Deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are used to dissolve the sample.

-

Experiments: ¹H NMR and ¹³C NMR are standard experiments. For deuterated compounds, the absence of signals in the ¹H NMR spectrum at the positions of deuteration confirms successful labeling. NOESY experiments can provide insights into the conformational preferences of the molecule in solution.[7]

Mechanism of Action: Androgen Receptor Signaling Pathway

Bicalutamide is a non-steroidal anti-androgen that functions by competitively inhibiting the androgen receptor (AR).[8][9] This blockade prevents the receptor's activation by androgens like testosterone and dihydrotestosterone (DHT), thereby inhibiting the translocation of the AR to the nucleus and subsequent transcription of androgen-responsive genes that promote prostate cancer cell growth.[8][10]

References

- 1. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. RP-HPLC method for bicalutamide in bulk and tablets validated. [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. rjpn.org [rjpn.org]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. mdpi.com [mdpi.com]

- 8. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 9. youtube.com [youtube.com]

- 10. pharmacyfreak.com [pharmacyfreak.com]

The Role of Bicalutamide-d4 as an Internal Standard: A Technical Guide for Bioanalytical Quantification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanism of action of Bicalutamide-d4 as an internal standard in the quantitative bioanalysis of the non-steroidal anti-androgen drug, bicalutamide. This document outlines the foundational principles of its use, detailed experimental protocols for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, and the rationale behind its efficacy in ensuring accurate and precise drug quantification in biological matrices.

Core Concepts: Bicalutamide and the Internal Standard Method

Bicalutamide is a potent anti-androgen agent used in the treatment of prostate cancer. It functions as a competitive antagonist of the androgen receptor (AR), thereby inhibiting the downstream signaling pathways that promote tumor growth. Accurate measurement of bicalutamide concentrations in plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring.

To achieve reliable quantification in complex biological samples, a robust analytical methodology is required. The internal standard (IS) method is a cornerstone of quantitative analysis, designed to correct for variability during sample preparation and instrumental analysis. An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the analytical instrument.

Mechanism of Action of Bicalutamide-d4 as an Internal Standard

Bicalutamide-d4 is a deuterated analog of bicalutamide, meaning that four hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic substitution is the key to its function as an internal standard in mass spectrometry-based assays.

The core principle is that Bicalutamide-d4 is chemically almost identical to bicalutamide. This similarity ensures that it behaves in a nearly identical manner during all stages of the analytical process, including:

-

Extraction: It has similar solubility and partitioning characteristics, meaning it will be extracted from the biological matrix (e.g., plasma) with the same efficiency as the native bicalutamide. Any loss of analyte during this step will be mirrored by a proportional loss of the internal standard.

-

Chromatographic Separation: In liquid chromatography, it co-elutes with bicalutamide, meaning they have virtually the same retention time. This is because the substitution of hydrogen with deuterium has a negligible effect on the molecule's polarity and interaction with the stationary phase.

-

Ionization: In the mass spectrometer's ion source, it ionizes with the same efficiency as bicalutamide. This is critical for correcting for matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte.

The crucial difference lies in its mass. The four deuterium atoms give Bicalutamide-d4 a molecular weight that is four Daltons higher than bicalutamide. This mass difference allows the mass spectrometer to detect and quantify the two compounds independently, even though they elute from the chromatography column at the same time.

By adding a known concentration of Bicalutamide-d4 to every sample and standard at the beginning of the workflow, the ratio of the analyte's response (peak area) to the internal standard's response is calculated. This ratio is then used for quantification. Because both compounds are affected proportionally by variations in the procedure, their ratio remains constant, leading to highly accurate and precise results.

Signaling Pathway and Analytical Workflow Diagrams

The following diagrams illustrate the key biological and analytical processes.

Caption: Bicalutamide competitively blocks androgen binding to the Androgen Receptor.

Caption: Sample preparation workflow for bicalutamide quantification.

Caption: Isotopic differentiation in tandem mass spectrometry.

Experimental Protocol: Quantification of Bicalutamide in Human Plasma

This section provides a detailed methodology for the quantification of bicalutamide in human plasma using Bicalutamide-d4 as an internal standard, based on established and validated LC-MS/MS methods.[1]

Materials and Reagents

-

Bicalutamide reference standard

-

Bicalutamide-d4 internal standard

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Control human plasma

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of bicalutamide and Bicalutamide-d4 in methanol.

-

Working Stock Mixture: Prepare a mixed working stock of bicalutamide in methanol.

-

Internal Standard Working Solution: Dilute the Bicalutamide-d4 stock solution with methanol to obtain the final working concentration (e.g., 50 ng/mL).

-

Calibration Standards and Quality Controls (QCs): Spike control human plasma with the bicalutamide working stock to prepare a series of calibration standards (e.g., 1-1000 ng/mL) and at least three levels of quality control samples (low, mid, high).[1]

Sample Preparation (Protein Precipitation)

-

To a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample (standard, QC, or unknown).

-

Add 10 µL of the Bicalutamide-d4 internal standard working solution.

-

Add 150 µL of methanol to precipitate plasma proteins.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes.[1]

-

Carefully transfer the supernatant to an autosampler vial.

-

Inject 10 µL of the supernatant into the LC-MS/MS system.[1]

Liquid Chromatography Conditions

| Parameter | Value |

| LC System | UPLC or HPLC system |

| Column | Phenomenex Synergi Polar-RP or equivalent |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |

| Mobile Phase B | 0.1% (v/v) Formic Acid in Methanol |

| Gradient | Linear gradient from 65% B to 70% B (0-4 min), then to 95% B (4-6 min), hold at 95% B (6-8 min), return to 65% B (at 8.1 min).[1] |

| Flow Rate | Variable, depending on column dimensions |

| Column Temp. | 40 °C |

| Injection Vol. | 10 µL |

Mass Spectrometry Conditions

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| IS Voltage | 5000 V |

| Probe Temperature | 500 °C |

| Declustering Potential | 60 V (for both Bicalutamide and Bicalutamide-d4)[1] |

| Collision Energy | 30 V (for both Bicalutamide and Bicalutamide-d4)[1] |

Data Presentation

The following tables summarize the key quantitative parameters for a validated bioanalytical method using Bicalutamide-d4.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Bicalutamide | 431.0 | 217.0 | ESI+[1] |

| Bicalutamide-d4 (IS) | 435.0 | 221.0 | ESI+[1] |

Table 2: Method Validation Summary

| Parameter | Result |

|---|---|

| Linearity Range | 1 - 1,000 ng/mL[1][2] |

| Correlation Coefficient (r²) | > 0.99 |

| Accuracy | 92.8% - 107.7%[1][2] |

| Precision (%CV) | < 15.3% at LLOQ[1][2] |

| Analyte Recovery | 77.2% - 115.2%[1] |

| Matrix Effect | -35.2% to 0.6%[1] |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1] |

Conclusion

Bicalutamide-d4 serves as the gold standard internal standard for the bioanalysis of bicalutamide. Its mechanism of action is rooted in its physicochemical similarity to the parent drug, which allows it to track and correct for procedural variability with high fidelity. The mass difference introduced by deuterium labeling enables distinct detection by mass spectrometry, ensuring that it does not interfere with the measurement of the analyte. The use of Bicalutamide-d4 in a well-validated LC-MS/MS method, as detailed in this guide, provides researchers, clinicians, and drug developers with a robust, accurate, and precise tool for quantifying bicalutamide in biological systems.

References

- 1. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Bicalutamide vs. Bicalutamide-d4: A Technical Guide to Isotopic Labeling in Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of Bicalutamide and its deuterated analogue, Bicalutamide-d4, with a focus on their molecular weight differences and the critical role of isotopic labeling in modern bioanalytical methodologies. This document will detail the physicochemical properties, outline a comprehensive experimental protocol for quantification, and illustrate the underlying biological mechanism and analytical workflow.

Core Physicochemical Properties

Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[1] Bicalutamide-d4 is a deuterated version of Bicalutamide, where four hydrogen atoms have been replaced by deuterium atoms. This isotopic substitution is a powerful tool in analytical chemistry, particularly in mass spectrometry-based quantification, as it minimally alters the chemical properties of the molecule while significantly increasing its mass. This mass difference allows Bicalutamide-d4 to be used as an ideal internal standard in pharmacokinetic and bioequivalence studies.

| Property | Bicalutamide | Bicalutamide-d4 |

| Molecular Formula | C₁₈H₁₄F₄N₂O₄S | C₁₈H₁₀D₄F₄N₂O₄S |

| Molecular Weight | 430.37 g/mol | 434.40 g/mol [2] |

| Monoisotopic Mass | 430.061032 u | 434.086147 u |

| Key Application | Active Pharmaceutical Ingredient | Internal Standard for Bioanalysis[1] |

Mechanism of Action: Androgen Receptor Signaling Pathway

Bicalutamide functions as a competitive antagonist of the androgen receptor (AR).[2] In normal physiological processes, androgens such as testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes responsible for prostate cell growth and survival. Bicalutamide disrupts this pathway by binding to the AR, preventing androgen binding and subsequent nuclear translocation and gene transcription.[2] This ultimately leads to a reduction in prostate cancer cell proliferation.

Experimental Protocol: Quantification of Bicalutamide in Human Plasma using LC-MS/MS with Bicalutamide-d4 as an Internal Standard

This section outlines a typical bioanalytical method for the accurate quantification of Bicalutamide in human plasma, employing Bicalutamide-d4 as an internal standard (IS). This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocols.[3][4]

1. Sample Preparation

-

Spiking: To 100 µL of human plasma, add 10 µL of Bicalutamide-d4 internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the sample at 13,000 x g for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A gradient elution is typically used to achieve optimal separation. The gradient starts with a high percentage of Mobile Phase A, which is gradually decreased as the percentage of Mobile Phase B increases over the course of the run.

-

Flow Rate: A typical flow rate is 0.4 mL/min.

-

Injection Volume: 5 µL.

3. Tandem Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode, depending on which provides better sensitivity for Bicalutamide.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for both Bicalutamide and Bicalutamide-d4. This provides high selectivity and sensitivity.

-

Bicalutamide Transition: m/z 431.1 → 255.1

-

Bicalutamide-d4 Transition: m/z 435.1 → 259.1

-

-

Data Analysis: The peak area ratio of the analyte (Bicalutamide) to the internal standard (Bicalutamide-d4) is used to construct a calibration curve and quantify the concentration of Bicalutamide in the unknown plasma samples.

Conclusion

The use of deuterated internal standards, such as Bicalutamide-d4, is a cornerstone of modern bioanalytical research. The distinct mass difference between the analyte and its isotopically labeled counterpart allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response. This technical guide has provided a comprehensive overview of the molecular weight differences between Bicalutamide and Bicalutamide-d4, detailed its application in a robust LC-MS/MS method, and illustrated the fundamental mechanism of action of Bicalutamide. These principles and methodologies are essential for researchers and scientists in the field of drug development and pharmacokinetic analysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Isotopic Purity of Bicalutamide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of Bicalutamide-d4, a deuterated analog of Bicalutamide. Bicalutamide-d4 is crucial as an internal standard for the accurate quantification of Bicalutamide in biological matrices during pharmacokinetic and metabolic studies.[1][2][3] The stability of the deuterium labels prevents in-source fragmentation or exchange, ensuring reliable data in mass spectrometry-based assays. This document outlines the quantitative specifications for isotopic purity, details the experimental protocols for its determination, and illustrates relevant biological and analytical workflows.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Bicalutamide-d4 is a critical parameter for its use as an internal standard. Suppliers typically provide a certificate of analysis detailing the extent of deuteration. The data is often presented as a percentage of deuterated forms or a minimum purity level.

| Supplier/Source | Purity Specification | CAS Number | Molecular Formula | Formula Weight |

| Cayman Chemical | ≥99% deuterated forms (d₁-d₄) | 1185035-71-5 | C₁₈H₁₀D₄F₄N₂O₄S | 434.4 |

| Santa Cruz Biotechnology | ≥95% | 1185035-71-5 | C₁₈H₁₀D₄F₄N₂O₄S | 434.40 |

Note: Data is sourced from publicly available technical information sheets.[1][4] Researchers should always refer to the lot-specific certificate of analysis for precise data.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity for deuterated compounds like Bicalutamide-d4 relies on sophisticated analytical techniques capable of differentiating between molecules with minute mass differences. The primary methods employed are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition) in a deuterated sample.[5][7]

Methodology:

-

Sample Preparation: A solution of Bicalutamide-d4 is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Chromatographic Separation (LC-MS/MS): The sample is injected into a liquid chromatography system coupled to a high-resolution mass spectrometer. While extensive separation may not be necessary for a pure standard, chromatography ensures that any potential impurities do not interfere with the analysis.[8][9]

-

Mass Spectrometric Analysis:

-

The mass spectrometer is operated in full-scan mode to detect all ions within a specified mass range.

-

Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[5]

-

The high resolution of the instrument allows for the separation of the peaks corresponding to the different isotopologues:

-

d₀ (unlabeled Bicalutamide)

-

d₁ (one deuterium)

-

d₂ (two deuteriums)

-

d₃ (three deuteriums)

-

d₄ (fully deuterated Bicalutamide)

-

-

-

Data Analysis:

-

The isotopic peaks for Bicalutamide-d4 and its lesser-deuterated counterparts are identified in the mass spectrum.

-

The relative abundance of each isotopologue is determined by integrating the area under its corresponding peak.

-

The isotopic purity is calculated based on the ratio of the desired deuterated species (d₄) to the sum of all isotopologues.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H-NMR, provides detailed structural information and can be used to assess the degree of deuteration.

Methodology:

-

Sample Preparation: A precise amount of Bicalutamide-d4 is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that does not contain protons in the regions of interest.

-

¹H-NMR Analysis:

-

A proton NMR spectrum is acquired.

-

In a fully deuterated sample, the signals corresponding to the positions where deuterium atoms have replaced hydrogen atoms should be absent or significantly diminished.

-

The isotopic purity is determined by comparing the integration of any residual proton signals at the deuteration sites to the integration of a proton signal at a non-deuterated position within the molecule, which serves as an internal reference.[6]

-

-

²H-NMR (Deuterium NMR) Analysis:

-

A deuterium NMR spectrum can also be acquired to confirm the presence and location of the deuterium labels. This provides complementary information to the ¹H-NMR data.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the isotopic purity of Bicalutamide-d4.

Caption: Workflow for Isotopic Purity Determination.

Bicalutamide Metabolism Pathway

Understanding the metabolism of Bicalutamide is essential to appreciate the role of a stable isotopic internal standard in clinical and preclinical studies. Bicalutamide is a racemic mixture, and its enantiomers are metabolized differently.[10][11][12]

Caption: Stereoselective Metabolism of Bicalutamide.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scbt.com [scbt.com]

- 5. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review of HPLC and LC-MS/MS assays for the determination of various nonsteroidal anti-androgens used in the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bicalutamide - Wikipedia [en.wikipedia.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Bicalutamide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

Bicalutamide-d4: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of Bicalutamide-d4, a deuterated analog of the widely used non-steroidal antiandrogen, Bicalutamide. This document details commercially available sources, pricing considerations, and outlines key experimental methodologies.

Bicalutamide-d4 serves as a crucial internal standard for the quantitative analysis of Bicalutamide in various biological matrices, ensuring accuracy and precision in pharmacokinetic and metabolic studies. Its structural similarity to Bicalutamide, with the strategic replacement of four hydrogen atoms with deuterium, allows for its distinction in mass spectrometry-based assays without altering its chemical behavior significantly.

Commercial Suppliers and Pricing

The availability of research-grade Bicalutamide-d4 is essential for preclinical and clinical research. Several reputable suppliers offer this compound, often with detailed certificates of analysis. While pricing is subject to change and may vary based on quantity and purity, the following table summarizes key suppliers and provides an overview of their product specifications. For the most current pricing, it is recommended to visit the suppliers' websites or contact them directly.

| Supplier | CAS Number | Purity | Available Quantities |

| Cayman Chemical | 1185035-71-5 | ≥99% deuterated forms (d1-d4) | 500 µg, 1 mg |

| Santa Cruz Biotechnology | 1185035-71-5 | ≥95% | Inquire |

| LGC Standards | 1185035-71-5 | Not specified | Inquire |

| Simson Pharma Limited | 1185035-71-5 | Not specified | Inquire |

Bicalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway

Bicalutamide functions as a competitive antagonist of the androgen receptor (AR). In normal physiological processes, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation into the nucleus. Once in the nucleus, the androgen-AR complex binds to androgen response elements (AREs) on the DNA, initiating the transcription of genes that regulate cell growth and proliferation. Bicalutamide disrupts this pathway by binding to the AR, preventing the binding of androgens and subsequent downstream signaling.[1]

Experimental Protocols

Synthesis of Bicalutamide (Representative)

Materials:

-

4-Cyano-3-(trifluoromethyl)aniline

-

Methacryloyl chloride

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

4-Fluorothiophenol

-

Sodium hydroxide (NaOH)

-

Solvents (e.g., acetone, dichloromethane)

Procedure:

-

Amide Formation: React 4-cyano-3-(trifluoromethyl)aniline with methacryloyl chloride in a suitable solvent to form the corresponding amide.

-

Epoxidation: Treat the resulting amide with an epoxidizing agent like m-CPBA to form the epoxide.

-

Ring Opening: The epoxide ring is then opened by reacting it with 4-fluorothiophenol in the presence of a base.

-

Oxidation: The resulting thioether is oxidized to the sulfone using an oxidizing agent to yield Bicalutamide.

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

The following diagram illustrates a generalized workflow for the synthesis of Bicalutamide.

Quality Control: High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of Bicalutamide and its deuterated analog. The following is a representative HPLC method that can be adapted for the analysis of Bicalutamide-d4.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

Procedure:

-

Standard Preparation: Prepare a stock solution of Bicalutamide-d4 in a suitable solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions to create a calibration curve.

-

Sample Preparation: Dissolve the Bicalutamide-d4 sample in the mobile phase.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Detection wavelength: 270 nm

-

Column temperature: Ambient

-

-

Analysis: Inject the standards and the sample onto the HPLC system. The purity of the sample is determined by comparing the peak area of the analyte to the total peak area of all components in the chromatogram.

This logical diagram outlines the key steps in a typical HPLC quality control workflow.

References

Bicalutamide-d4: A Comprehensive Safety and Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data for Bicalutamide-d4, a deuterated analog of the non-steroidal anti-androgen, Bicalutamide. The information presented herein is curated for professionals in research and drug development, offering a consolidated resource for safety assessment and experimental design. This document summarizes key quantitative safety data, outlines relevant experimental protocols for toxicological assessment, and visualizes the core signaling pathway associated with the pharmacological action of Bicalutamide.

Section 1: Quantitative Safety and Physicochemical Data

The following tables summarize the key quantitative data for Bicalutamide-d4 and its parent compound, Bicalutamide, as compiled from various Safety Data Sheets (SDS) and chemical databases.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₈H₁₀D₄F₄N₂O₄S | [1][2] |

| Molecular Weight | 434.4 g/mol | [1][2][3] |

| CAS Number | 1185035-71-5 | [1][2] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Soluble in DMSO and Methanol.[1] Practically insoluble in water.[4] | [1][4][5] |

| Melting Point | Not determined | [6] |

| Boiling Point | Not determined | [6] |

| pKa' | ~12 | [7] |

Table 2: Toxicological Data

| Test | Result | Species | Source |

| Acute Oral LD50 | >2000 mg/kg | Rat | [6][4] |

| Acute Oral LD50 | >2000 mg/kg | Mouse | [4] |

| Acute Intraperitoneal LD50 | >2000 mg/kg | Rat | [4] |

Table 3: Hazard Classifications

| Hazard | Classification | Source |

| Carcinogenicity | Suspected of causing cancer (Category 2) | [6][8][9] |

| Skin Irritation | Causes skin irritation (Category 2) | [6][9] |

| Eye Irritation | Causes serious eye irritation (Category 2A) | [6][9] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | [6][9] |

| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B) | [8][9] |

| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects (Chronic 1) | [8][9] |

Section 2: Experimental Protocols for Safety Assessment

The hazard classifications listed in Table 3 are typically determined through standardized experimental protocols. The following are summaries of the methodologies based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is designed to assess the acute toxic effects of a substance following oral administration.[1][8]

-

Principle: A stepwise procedure using a small number of animals per step to obtain sufficient information on the acute toxicity to classify the substance.[1]

-

Test Animals: Typically, rats of a single sex (usually females) are used.[1]

-

Procedure:

-

Animals are fasted prior to dosing.[1]

-

The substance is administered orally in a single dose via gavage.[1]

-

The test begins with a starting dose from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[10]

-

Subsequent dosing steps are determined by the presence or absence of mortality in the previously dosed group.[1]

-

-

Observations: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Endpoint: The LD50 is estimated based on the dose at which mortality is observed, allowing for classification into a GHS category.[8]

Skin Irritation - OECD 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[11][9][12]

-

Principle: The test utilizes a reconstructed human epidermis (RhE) model that mimics the properties of the upper layers of human skin.[11][9]

-

Procedure:

-

The test substance is applied topically to the surface of the RhE tissue.[12]

-

After a defined exposure period, the substance is removed, and the tissue is incubated.[12]

-

Cell viability is measured using a colorimetric assay (e.g., MTT assay), which quantifies the metabolic activity of viable cells.[11]

-

-

Endpoint: A reduction in cell viability below a certain threshold (typically ≤ 50%) indicates that the substance is an irritant.[12]

Eye Irritation - OECD 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause irritation or corrosion to the eye.[13]

-

Principle: The substance is applied to the eye of a test animal, and the effects are observed and scored.[13]

-

Test Animals: The albino rabbit is the preferred species.

-

Procedure:

-

Observations: Ocular lesions (corneal opacity, iris lesions, conjunctival redness, and swelling) are scored according to a standardized system.

-

Endpoint: The severity and reversibility of the ocular reactions determine the classification of the substance as an irritant or corrosive.[13]

Carcinogenicity - OECD 451 (Carcinogenicity Studies)

This long-term study is designed to assess the carcinogenic potential of a substance following repeated exposure over a major portion of the animal's lifespan.[6]

-

Principle: To observe test animals for the development of neoplastic lesions during or after exposure to various doses of a test substance.

-

Test Animals: Typically rats or mice of both sexes are used.

-

Procedure:

-

At least three dose levels and a concurrent control group are used, with at least 50 animals of each sex per group.

-

The test substance is administered daily for a major portion of the animal's lifespan (e.g., 24 months for rats).

-

-

Observations: Animals are monitored for clinical signs of toxicity and the development of tumors. A full histopathological examination is performed on all animals at the end of the study.[6]

-

Endpoint: The incidence and type of tumors in the treated groups are compared to the control group to determine the carcinogenic potential of the substance.[6]

Section 3: Signaling Pathway and Mechanism of Action

Bicalutamide, the parent compound of Bicalutamide-d4, is a non-steroidal anti-androgen. Its primary mechanism of action is the competitive inhibition of the androgen receptor (AR).[15][16][17]

Androgen Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the androgen receptor and the inhibitory action of Bicalutamide.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]

- 3. pharmacyfreak.com [pharmacyfreak.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. policycommons.net [policycommons.net]

- 7. Oecd 541 guidelines | PPTX [slideshare.net]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. oecd.org [oecd.org]

- 11. nucro-technics.com [nucro-technics.com]

- 12. mbresearch.com [mbresearch.com]

- 13. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Bicalutamide - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

- 17. Bicalutamide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Bicalutamide in Human Plasma by LC-MS/MS using Bicalutamide-d4

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of bicalutamide in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The assay employs a stable isotope-labeled internal standard, Bicalutamide-d4, to ensure high accuracy and precision. The method involves a straightforward protein precipitation extraction procedure, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving bicalutamide.

Introduction

Bicalutamide is a non-steroidal anti-androgen medication primarily used in the treatment of prostate cancer.[1] It functions by competitively inhibiting the binding of androgens like testosterone and dihydrotestosterone to the androgen receptor (AR), thereby blocking the signaling pathways that promote the growth of prostate cancer cells.[1][2][3] Monitoring the plasma concentrations of bicalutamide is crucial for optimizing therapeutic efficacy and minimizing potential side effects. This application note describes a validated LC-MS/MS method for the accurate quantification of bicalutamide in human plasma, utilizing Bicalutamide-d4 as the internal standard (IS) to correct for matrix effects and variability in sample processing.

Mechanism of Action: Androgen Receptor Signaling Pathway Inhibition

Bicalutamide exerts its therapeutic effect by disrupting the androgen receptor signaling pathway. In normal physiology, androgens bind to the AR in the cytoplasm, leading to a conformational change, dissociation from heat shock proteins, dimerization, and translocation into the nucleus. Within the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes responsible for prostate cell growth and survival. Bicalutamide, as a competitive antagonist, binds to the AR but does not induce the necessary conformational changes for activation.[3] This prevents AR translocation to the nucleus, DNA binding, and subsequent gene transcription, ultimately leading to an inhibition of tumor progression in androgen-dependent prostate cancer.

Figure 1: Bicalutamide's inhibition of the androgen receptor signaling pathway.

Experimental Protocols

Materials and Reagents

-

Bicalutamide reference standard

-

Bicalutamide-d4 internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

Analytical column (e.g., C18, 100 mm x 2 mm, 5 µm)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes

Stock and Working Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Bicalutamide and Bicalutamide-d4 in methanol at a concentration of 1 mg/mL.[4]

-

Working Standard Solutions: Serially dilute the Bicalutamide stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions at desired concentrations for calibration curve and quality control samples.

-

Internal Standard Working Solution: Dilute the Bicalutamide-d4 stock solution with methanol to a final concentration of 5 µg/mL.[5]

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples at room temperature.

-

To a 50 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard (Bicalutamide-d4).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Figure 2: Experimental workflow for bicalutamide quantification in plasma.

LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for individual instrument setups.

| Parameter | Recommended Condition |

| LC System | |

| Column | C18 (e.g., Luna C18, 100 mm x 2 mm, 5 µm)[4] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min[4] |

| Gradient | Isocratic or gradient elution can be optimized. A typical start is 70% B.[4] |

| Injection Volume | 4 µL[4] |

| Column Temperature | 40°C |

| MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive Mode (Negative often preferred)[4][6] |

| MRM Transitions | Bicalutamide: m/z 429.2 → 255.0[4][6] Bicalutamide-d4: m/z 433.2 → 259.0 (projected) |

| Declustering Potential (DP) | Bicalutamide: ~75 V[4][6] |

| Collision Energy (CE) | Bicalutamide: ~22-30 V[4][5][6] |

| Dwell Time | 200-400 ms[4][6] |

Method Validation Data

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for bicalutamide quantification.

Table 1: Calibration Curve and Linearity

| Parameter | Value |

| Linearity Range | 10 - 2000 ng/mL[4][7] |

| Correlation Coefficient (r²) | ≥ 0.999[7] |

| LLOQ | 10 ng/mL[4][7] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 15% | < 15% | 85-115% |

| Low | 20 | 1.49 - 5.41[4] | 2.29 - 6.48[4] | 97.95 - 103.6[4] |

| Medium | 200 | < 15% | < 15% | 85-115% |

| High | 1600 | < 15% | < 15% | 85-115% |

Table 3: Recovery and Matrix Effect

| Analyte | Mean Extraction Recovery (%) |

| Bicalutamide | 94.43 ± 4.52[4] |

| Internal Standard | > 90% (expected) |

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific approach for the quantification of bicalutamide in human plasma. The use of a deuterated internal standard, Bicalutamide-d4, ensures high accuracy and reproducibility. The simple protein precipitation sample preparation protocol allows for high-throughput analysis, making this method well-suited for clinical and research laboratories conducting pharmacokinetic and therapeutic drug monitoring studies of bicalutamide.

References

- 1. m.youtube.com [m.youtube.com]

- 2. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 3. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hilarispublisher.com [hilarispublisher.com]

- 5. Simultaneous quantitation of abiraterone, enzalutamide, N-desmethyl enzalutamide, and bicalutamide in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and Validation of LC-MS/MS Method for the Quantification of Chiral Separated R-Bicalutamide in Human Plasma [scirp.org]

- 7. snu.elsevierpure.com [snu.elsevierpure.com]

Application Notes and Protocols for Bicalutamide-d4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicalutamide is a non-steroidal anti-androgen that acts as a selective antagonist of the androgen receptor (AR).[1] It is a widely used therapeutic agent in the treatment of prostate cancer.[2][3][4] The mechanism of action involves competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR.[3][4] This binding prevents receptor activation and the subsequent translocation of the receptor to the nucleus, thereby inhibiting the transcription of androgen-responsive genes that promote cell growth and proliferation.[2][3][5] Bicalutamide-d4 is a deuterated form of Bicalutamide, primarily used as an internal standard for the quantification of Bicalutamide in various samples by mass spectrometry.[6] However, its structural and functional similarity to Bicalutamide allows for its use in cell culture experiments to study the effects of androgen receptor antagonism, with the deuterium labeling offering a means for metabolic tracing or as a direct substitute for the non-labeled compound in functional assays.

Data Presentation

The following table summarizes quantitative data from various in vitro studies using Bicalutamide, which can serve as a reference for designing experiments with Bicalutamide-d4.

| Cell Line | Assay Type | Concentration/IC50 | Observed Effect | Reference |

| LNCaP/AR(cs) | Androgen Receptor Antagonism | IC50: 0.16 µM | Inhibition of androgen receptor | [7][8] |

| LNCaP/AR-luc | VP16-AR–mediated transcription | IC50: 0.35 µM | Weak partial antagonism in the presence of R1881 | [8] |

| LNCaP | Cell Adhesion | 5 µM | Inhibition of androgen-stimulated cell adhesion | [9] |

| LNCaP, ALVA31, ND1 | Cell Proliferation | 0.01 - 4 µM | Dose-dependent inhibition of proliferation | [10] |

| PC-3, DU-145 | Cell Viability (MTT Assay) | 10 - 100 µM | Reduction in cell viability at higher concentrations and longer incubation times | [11] |

| SUM149 | Cell Proliferation | Not specified | Significant reduction in proliferation | [12] |

| IPC-366 | Cell Proliferation | Not specified | No significant reduction in proliferation when used as a single agent | [12][13] |

| MDA-kb2 | Luciferase Reporter Assay | Not specified | Inhibition of androgen-mediated luciferase activity | [14][15] |

Experimental Protocols

Protocol 1: Preparation of Bicalutamide-d4 Stock Solution

This protocol describes the preparation of a concentrated stock solution of Bicalutamide-d4, which can be further diluted to working concentrations for cell culture experiments.

Materials:

-

Bicalutamide-d4 powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Pipettes and sterile, filtered pipette tips

Procedure:

-

Determine the required concentration and volume: Based on the desired final concentrations for your experiments (typically in the micromolar range), calculate the amount of Bicalutamide-d4 powder needed to prepare a concentrated stock solution (e.g., 10 mM).

-

Weigh the Bicalutamide-d4: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount of Bicalutamide-d4 powder.

-

Dissolve in DMSO: Add the appropriate volume of cell culture grade DMSO to the weighed Bicalutamide-d4 powder to achieve the desired stock concentration. Bicalutamide-d4 is soluble in DMSO.[6]

-

Ensure complete dissolution: Vortex or gently pipette the solution up and down to ensure the powder is completely dissolved.

-

Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the aliquots at -20°C or -80°C for long-term stability. Bicalutamide is stable for at least 4 years when stored at 4°C.[6]

Protocol 2: General Protocol for Treating Cells with Bicalutamide-d4

This protocol provides a general workflow for treating cultured cells with Bicalutamide-d4 and assessing its effects.

Materials:

-

Cultured cells of interest (e.g., LNCaP, PC-3, DU-145)

-

Complete cell culture medium

-

Serum-free or charcoal-stripped serum medium (for androgen-sensitive experiments)

-

Bicalutamide-d4 stock solution (from Protocol 1)

-

Vehicle control (DMSO)

-

Multi-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Reagents for downstream analysis (e.g., cell viability assay kits, lysis buffers for protein or RNA extraction)

Procedure:

-

Cell Seeding: Seed the cells in multi-well plates at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and grow for 24 hours.

-

Starvation (Optional): For experiments investigating androgen-dependent effects, replace the complete medium with serum-free or charcoal-stripped serum medium for 24 hours prior to treatment to deplete endogenous androgens.

-

Preparation of Working Solutions: Dilute the Bicalutamide-d4 stock solution to the desired final concentrations in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest Bicalutamide-d4 concentration).

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of Bicalutamide-d4 or the vehicle control.

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[11] The incubation time will depend on the specific assay and the expected biological response.

-

Downstream Analysis: Following incubation, perform the desired analysis, such as:

-

Cell Viability/Proliferation Assays (e.g., MTT, WST-1, CyQUANT): To assess the effect on cell growth.[7][11]

-

Gene Expression Analysis (qPCR or Western Blot): To measure the expression of androgen-responsive genes (e.g., PSA) or other target proteins.[14]

-

Reporter Gene Assays (e.g., Luciferase): To quantify the activity of the androgen receptor.[9]

-

Cell Adhesion or Migration Assays: To evaluate the impact on cell motility and adhesion.[9]

-

Mandatory Visualization

Caption: Workflow for using Bicalutamide-d4 in cell culture.

Caption: Bicalutamide-d4 inhibits androgen receptor signaling.

References

- 1. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]

- 2. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Bicalutamide? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Bicalutamide functions as an androgen receptor antagonist by assembly of a transcriptionally inactive receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Bicalutamide inhibits androgen-mediated adhesion of prostate cancer cells exposed to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Bicalutamide Anticancer Activity Enhancement by Formulation of Soluble Inclusion Complexes with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bicalutamide Enhances Conventional Chemotherapy in In Vitro and In Vivo Assays Using Human and Canine Inflammatory Mammary Cancer Cell Lines [mdpi.com]

- 13. Bicalutamide Enhances Conventional Chemotherapy in In Vitro and In Vivo Assays Using Human and Canine Inflammatory Mammary Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In silico and in vitro assessment of androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Bicalutamide-d4 Stock Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and storage of Bicalutamide-d4 stock solutions, a critical component for accurate and reproducible in vitro and in vivo studies. Bicalutamide-d4, a deuterated analog of the non-steroidal anti-androgen Bicalutamide, is commonly used as an internal standard in quantitative bioanalytical assays.

Physicochemical Properties and Solubility

Bicalutamide-d4 is a white to off-white solid.[1] Proper stock solution preparation is crucial due to its low aqueous solubility. The compound is practically insoluble in water but soluble in several organic solvents.[2][3][4]

Table 1: Solubility of Bicalutamide in Organic Solvents

| Solvent | Solubility (approx.) |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL[5] |

| Dimethylformamide (DMF) | 20 mg/mL[6] |

| Acetone | Soluble[2][4] |

| Tetrahydrofuran (THF) | Soluble[2][4] |

| Ethanol | 1 - 7 mg/mL[4][6] |

| Methanol | Sparingly soluble[2] / Soluble |

| Chloroform | Slightly soluble[2] |

Note: Data primarily refers to Bicalutamide, but is a reliable proxy for Bicalutamide-d4 due to their structural similarity.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a 10 mM stock solution of Bicalutamide-d4 in DMSO.

Materials:

-

Bicalutamide-d4 (solid form)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Pipettors and sterile tips

Procedure:

-

Equilibration: Allow the vial of solid Bicalutamide-d4 to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of Bicalutamide-d4. For example, for 1 mL of a 10 mM stock solution, weigh 4.344 mg (Molecular Weight: 434.40 g/mol ).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the Bicalutamide-d4. For a 10 mM solution, if you weighed 4.344 mg, add 1 mL of DMSO.

-

Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but avoid excessive heat.

-

Verification: Visually inspect the solution to ensure there are no undissolved particulates. The solution should be clear.

-

Aliquoting: For long-term storage and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile tubes.

Storage and Stability

Proper storage is essential to maintain the integrity and stability of Bicalutamide-d4 stock solutions.

Table 2: Recommended Storage Conditions

| Form | Storage Temperature | Stability | Container |

| Solid | -20°C[6] | ≥ 4 years[6] | Original, tightly sealed vial |

| Stock Solution (in DMSO) | -20°C | Up to 6 months[5] | Tightly sealed, light-protecting vials |

| Stock Solution (in Ethanol/DMF) | -20°C | Up to 6 months[5] | Tightly sealed, light-protecting vials |

| Aqueous Solutions | Not Recommended | ≤ 1 day[6] | N/A |

Key Storage Recommendations:

-

Solid Compound: Store the solid Bicalutamide-d4 at -20°C in its original, tightly sealed container.[6]

-

Stock Solutions: Aliquot and store stock solutions at -20°C. Avoid repeated freeze-thaw cycles.

-

Aqueous Solutions: Bicalutamide and its deuterated form are sparingly soluble and unstable in aqueous buffers.[6] It is not recommended to store aqueous solutions for more than one day.[6] For experiments requiring aqueous dilutions, prepare them fresh from the organic stock solution immediately before use.

Visualizing the Workflow and Storage Guidelines

To further clarify the experimental process and storage best practices, the following diagrams have been generated.

Caption: Workflow for Bicalutamide-d4 Stock Solution Preparation.

Caption: Recommended Storage Conditions for Bicalutamide-d4.

References

Application of Bicalutamide-d4 in Prostate Cancer Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Bicalutamide-d4 in prostate cancer research. Bicalutamide-d4, a deuterium-labeled analog of the non-steroidal antiandrogen Bicalutamide, serves as an invaluable tool, primarily as an internal standard in quantitative bioanalytical assays. Its application is crucial for the accurate determination of Bicalutamide concentrations in biological matrices, which is essential for pharmacokinetic, metabolism, and bioequivalence studies in the development and clinical use of this important prostate cancer therapeutic.

Introduction to Bicalutamide and the Role of Bicalutamide-d4

Bicalutamide is a non-steroidal antiandrogen that competitively inhibits the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the androgen receptor (AR). This blockade disrupts the signaling pathway that promotes the growth of prostate cancer cells, making Bicalutamide a cornerstone in the hormonal therapy of prostate cancer.[1]

To ensure the safety and efficacy of Bicalutamide, it is imperative to accurately measure its concentration in biological samples. Bicalutamide-d4 is the ideal internal standard for mass spectrometry-based quantification methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). An ideal internal standard should have similar physicochemical properties, extraction recovery, and chromatographic retention time to the analyte, but a different mass-to-charge ratio (m/z) for distinct detection.[2] Deuterium-labeled standards like Bicalutamide-d4 fulfill these criteria, enabling precise and accurate quantification by correcting for variability during sample preparation and analysis.

Key Applications of Bicalutamide-d4

The primary application of Bicalutamide-d4 in prostate cancer research is as an internal standard for the quantitative analysis of Bicalutamide in various biological matrices. This is fundamental to several areas of study:

-